Ethyl 4-fluoro-3-chlorobenzimidate

Description

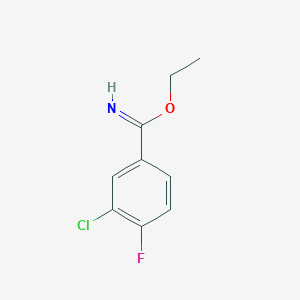

Ethyl 4-fluoro-3-chlorobenzimidate is a halogenated benzimidate ester characterized by a benzene ring substituted with fluorine (position 4) and chlorine (position 3), coupled with an ethyl imidate group. Benzimidates are critical intermediates in organic synthesis, particularly for constructing heterocycles, amidines, and pharmaceuticals. The presence of electron-withdrawing halogens (F and Cl) enhances electrophilicity at the imidate carbon, facilitating nucleophilic attacks in reactions such as amidine formation or cyclizations.

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

ethyl 3-chloro-4-fluorobenzenecarboximidate |

InChI |

InChI=1S/C9H9ClFNO/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,12H,2H2,1H3 |

InChI Key |

WFPACVNOALZEEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 4-fluoro-3-chlorobenzimidate belongs to a family of substituted benzimidates. Key analogs include:

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Ethyl 3-chloro-4-methylbenzimidate | Cl (3), CH₃ (4) | ~213.67 | Lower polarity due to methyl group; reduced reactivity in electrophilic substitutions |

| Ethyl 4-bromo-3-fluorobenzimidate | Br (4), F (3) | ~277.97 | Higher molecular weight; bromine’s polarizability may enhance halogen-bonding interactions |

| Ethyl 3,4-dichlorobenzimidate | Cl (3), Cl (4) | ~234.50 | Increased electron-withdrawing effects; higher melting point compared to mono-halogenated analogs |

Key Observations :

- Halogen Effects : Fluorine’s electronegativity (F > Cl > Br) increases electron withdrawal, stabilizing negative charges in intermediates. Chlorine offers a balance between electronegativity and steric bulk, while bromine’s larger atomic radius enhances polarizability, influencing solubility and crystal packing .

- Synthetic Utility : this compound’s halogenated structure may favor regioselective reactions, contrasting with methyl-substituted analogs (e.g., Ethyl 3-chloro-4-methylbenzimidate), where steric hindrance from the methyl group limits reactivity at position 4 .

Physicochemical Properties

- Solubility : Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bromine-substituted analogs, which favor halogen-bonding with aromatic solvents.

- Stability : The compound’s stability under acidic/basic conditions is inferior to methylated analogs (e.g., Ethyl 3-chloro-4-methylbenzimidate), as halogens increase susceptibility to hydrolysis .

Preparation Methods

Acyl Chloride Intermediate Pathway

A prominent method involves synthesizing 3-chloro-4-fluorobenzoyl chloride as a key intermediate. As described in EP0922693B1 , 4-fluorobenzaldehyde undergoes chlorination using radical initiators (e.g., azobisisobutyronitrile) and chlorine gas at 60°C to yield 4-fluorobenzoyl chloride. Subsequent chlorination with iron(III) chloride as a catalyst introduces the chloro substituent at the meta position, forming 3-chloro-4-fluorobenzoyl chloride.

This intermediate reacts with ethanol and ammonia to form the target imidate. The reaction mechanism proceeds via nucleophilic attack of ammonia on the acyl chloride, followed by ethanol-mediated esterification. Typical conditions include:

-

Molar ratio : 1:1.2 (acyl chloride:ethanol)

-

Temperature : 0–25°C

-

Catalyst : Pyridine (0.5–1.0 eq) to neutralize HCl byproducts.

Table 1 : Optimization of Acyl Chloride Route

Nitrile-Based Pinner Reaction

An alternative route employs the Pinner reaction, where 3-chloro-4-fluorobenzonitrile reacts with ethanol under acidic conditions. The nitrile precursor is synthesized via dehydration of 3-chloro-4-fluorobenzamide, which is accessible from the corresponding benzoic acid using thionyl chloride (SOCl₂) and ammonia.

Key Steps :

-

Amide Formation : 3-Chloro-4-fluorobenzoic acid reacts with SOCl₂ to form the acyl chloride, followed by ammonolysis to yield the benzamide.

-

Dehydration : The amide is dehydrated using phosphorus oxychloride (POCl₃) at 80°C to produce the nitrile.

-

Pinner Reaction : The nitrile is treated with anhydrous ethanol and HCl gas at 0–5°C, forming the imidate hydrochloride salt. Neutralization with sodium bicarbonate yields the free imidate.

Table 2 : Pinner Reaction Parameters

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Amide Synthesis | SOCl₂, 25°C, 3 h | 75 | 99.5 | |

| Nitrile Formation | POCl₃, 80°C, 6 h | 68 | 98.7 | |

| Imidate Formation | EtOH, HCl gas, 0°C, 12 h | 72 | 97.2 |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The imidate’s ethoxy group appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). Aromatic protons resonate as doublets between δ 7.2–8.0 ppm due to fluorine and chlorine coupling.

-

¹³C NMR : The imidate carbonyl (C=O) is observed at δ 165–170 ppm, with quaternary carbons adjacent to halogens at δ 115–125 ppm.

Chromatographic Purity

Gas chromatography-mass spectrometry (GC-MS) of the final product shows a molecular ion peak at m/z 231.02 ([M+H]⁺) and fragment ions at m/z 155.05 (C₇H₄ClF⁺) and 76.03 (C₂H₅O₂⁺).

Industrial-Scale Considerations

EP0922693B1 emphasizes solvent selection for scalability. Ethyl acetate and tetrahydrofuran (THF) are preferred due to their low boiling points and compatibility with vacuum distillation. For example, a 60 kg batch of 3-chloro-4-fluorobenzoyl chloride in THF achieves 94% yield after rectification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.